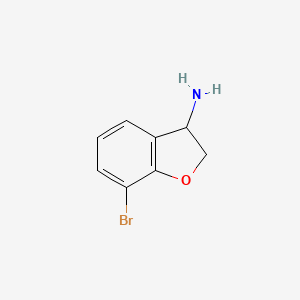

7-Bromo-2,3-dihydrobenzofuran-3-amine

Description

Significance of Dihydrobenzofuran Scaffolds in Modern Chemical Research

The 2,3-dihydrobenzofuran (B1216630) scaffold is a pivotal structural motif in medicinal chemistry and organic synthesis. nih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, is a core component of many natural products and synthetic compounds with a wide array of biological activities. acs.orgcnr.it Its prevalence in bioactive molecules underscores its importance as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. nih.gov

The significance of the dihydrobenzofuran scaffold is evident in its presence in various natural products that exhibit potent pharmacological properties. For instance, ailanthoidol, a natural benzofuran (B130515), has demonstrated anticancer, antiviral, and antioxidant activities, while eurothiocin B, a 2,3-dihydrobenzofuran, acts as an α-glucosidase inhibitor. nih.gov The versatility of this scaffold makes it an attractive starting point for the development of new therapeutic agents. nih.govnih.gov Researchers have explored its potential in creating compounds with anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govmedcraveonline.combohrium.com

The unique three-dimensional structure of the 2,3-dihydrobenzofuran ring, which contains two prochiral sp3 hybridized carbon atoms, allows for the precise spatial arrangement of substituents, influencing their interaction with biological macromolecules. cnr.it This stereochemical feature is crucial for designing selective and potent drug candidates. Furthermore, the scaffold's chemical stability and the potential for functionalization at various positions make it a versatile building block in the synthesis of complex organic molecules. nih.gov

Overview of Substituted 2,3-Dihydrobenzofuran-3-amine Derivatives in Academic Investigations

Substituted 2,3-dihydrobenzofuran-3-amine derivatives have been the subject of numerous academic investigations due to their interesting pharmacological profiles. The introduction of an amine group at the 3-position of the dihydrobenzofuran ring system can significantly influence the biological activity of the molecule. nih.gov

Research has shown that these derivatives can act as potent and selective agonists for cannabinoid receptor 2 (CB2), which is involved in modulating neuropathic pain. nih.gov The design and synthesis of novel 2,3-dihydrobenzofuran derivatives have been pursued to improve their drug-like properties. nih.gov

Furthermore, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov These compounds are designed to interact with key biological targets associated with the disease. The substitution pattern on the benzofuran core and the nature of the amine substituent are critical for their inhibitory activity. nih.gov For example, some derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an important enzyme in the pathology of Alzheimer's disease. nih.gov

The 3-amino substitution has been shown to enhance the biological activities of benzofuran derivatives, leading to increased research into new synthetic strategies to access these compounds for clinical applications. nih.gov

Historical Development of Synthetic Methodologies for Related Chemical Entities

The synthesis of the 2,3-dihydrobenzofuran core has been a topic of continuous development in organic chemistry. cnr.it Historically, and into the present, a variety of synthetic strategies have been employed, which can be broadly categorized into intramolecular and intermolecular approaches. cnr.it

Early methods often relied on multi-step sequences. A review covering the period from 2012 to 2019 highlights significant progress in the construction of the 2,3-dihydrobenzofuran nucleus. cnr.it These methods include intermolecular approaches that often involve the generation of reactive intermediates like o-quinone methides, which then undergo cycloaddition reactions. cnr.it

Intramolecular strategies have also been extensively explored, focusing on the formation of specific bonds within a pre-assembled precursor molecule. cnr.it These include the formation of the O–C2, C2–C3, C3–Aryl, or O–Aryl bonds to complete the heterocyclic ring. cnr.it

More recently, transition-metal catalysis has emerged as a powerful tool for the synthesis of dihydrobenzofurans, offering high efficiency and selectivity. nih.gov Catalysts based on palladium, rhodium, iridium, copper, and nickel have been successfully employed in various cyclization reactions. nih.gov For instance, palladium-catalyzed reactions have been used for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. organic-chemistry.org

The development of green chemistry approaches and microwave-assisted techniques has further improved the efficiency and sustainability of synthesizing these important scaffolds. researchgate.net These modern methodologies often provide access to a wide range of substituted dihydrobenzofurans with good to excellent yields and stereocontrol, facilitating the exploration of their structure-activity relationships. nih.govorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXLHRQWAAAYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 7 Bromo 2,3 Dihydrobenzofuran 3 Amine

Conventional Multistep Organic Synthesis Routes

The 2,3-dihydrobenzofuran (B1216630) skeleton is a prevalent motif in numerous natural products and bioactive molecules, leading to the development of many synthetic strategies for its construction. nih.govnih.gov These methods often involve the formation of a key oxygen-carbon bond to close the five-membered heterocyclic ring.

Common strategies for forming the dihydrobenzofuran core include:

Intramolecular Cyclization of Phenols: One of the most direct methods involves the intramolecular cyclization of appropriately substituted phenols. For instance, o-allylphenols can undergo cyclization in the presence of iodine to form 2-iodomethyl-2,3-dihydrobenzofurans. researchgate.net Transition metal catalysts, such as rhodium(III), can facilitate the C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes to build the dihydrobenzofuran structure. organic-chemistry.org

[4+1] Annulation Reactions: This approach involves the reaction of a four-atom component with a one-atom component to form the five-membered ring. A notable example is the reaction between in situ-generated o-quinone methides and sulfur ylides. nih.govcnr.it This methodology has been shown to be effective for accessing a variety of 2,3-dihydrobenzofuran derivatives. nih.gov

Dearomative Cycloaddition: The dearomative (3+2) cycloaddition of 2-nitrobenzofurans with various nucleophiles represents a potent strategy for constructing polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov

Tandem Reactions: Multi-component reactions that form several bonds in a single operation provide an efficient route to the dihydrobenzofuran scaffold. Iridium(III)-catalyzed tandem Claisen rearrangement and intramolecular hydroaryloxylation of aryl allyl ethers is one such elegant method. researchgate.net

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Reference |

|---|---|---|---|

| Intramolecular Hydroaryloxylation | Aryl Allyl Ethers | Iridium(III) Catalyst | researchgate.net |

| [4+1] Annulation | o-Quinone Methides and Ylides | Various (e.g., CsF/18-crown-6) | nih.govcnr.it |

| Heck/Tsuji-Trost Reaction | o-Bromophenols and 1,3-Dienes | Palladium/TY-Phos | organic-chemistry.org |

| Oxidative Cyclization | 2-Allylphenols | Iodine in Water | researchgate.net |

The introduction of a bromine atom at the C-7 position of the dihydrobenzofuran ring is a critical functionalization step. This can be accomplished either by starting with a pre-brominated precursor or by direct bromination of the heterocyclic core.

Synthesis from Brominated Precursors: A common and regioselective approach is to begin the synthesis with a phenol already containing a bromine atom at the desired position. For example, starting with 2,3-dibromophenol ensures the bromine is correctly placed for the subsequent cyclization and formation of the 7-bromo-dihydrobenzofuran skeleton.

Direct Bromination: Direct electrophilic bromination of the 2,3-dihydrobenzofuran ring system is another possibility. The reaction conditions must be carefully controlled to achieve the desired regioselectivity, as the benzene (B151609) ring is activated by the ether oxygen. The reaction of 2,1,3-benzothiadiazoles with elemental bromine in aqueous hydrobromic acid provides a method for direct bromination of related aromatic systems, suggesting similar approaches could be adapted. google.com

The final key step in the conventional synthesis is the introduction of the amine group at the C-3 position. A robust method for this transformation starts from the corresponding ketone, 7-bromo-1-benzofuran-3(2H)-one.

A typical reaction sequence involves two main steps:

Oximation: The ketone is first converted to an oxime or a substituted oxime. For instance, reacting 7-bromo-1-benzofuran-3(2H)-one with O-methylhydroxylamine hydrochloride in the presence of a base like sodium acetate yields 7-bromo-1-benzofuran-3(2H)-one O-methyloxime. chemicalbook.com

Reduction: The resulting C=N bond of the oxime is then reduced to form the primary amine. A common reducing agent for this transformation is borane-tetrahydrofuran complex (BH3-THF), which effectively reduces the oxime to the desired 7-bromo-2,3-dihydrobenzofuran-3-amine. chemicalbook.com The reaction is typically followed by an acidic workup and subsequent basification to isolate the free amine. chemicalbook.com

Step 1: 7-bromo-1-benzofuran-3(2H)-one + O-methylhydroxylamine hydrochloride → 7-bromo-1-benzofuran-3(2H)-one O-methyloxime (Yield: 79%). chemicalbook.com

Step 2: 7-bromo-1-benzofuran-3(2H)-one O-methyloxime + Borane-tetrahydrofuran complex → 7-bromo-2,3-dihydro-1-benzofuran-3-amine. chemicalbook.com

Asymmetric and Stereoselective Synthesis of Enantiopure this compound Derivatives

The C-3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For applications in pharmacology, it is often necessary to synthesize a single enantiomer. This requires the use of asymmetric synthesis methodologies.

Transition metals complexed with chiral ligands are powerful tools for catalyzing enantioselective reactions. Various metal-based catalysts have been employed to synthesize chiral 2,3-dihydrobenzofuran derivatives, which are precursors to the target amine.

Ruthenium Catalysis: Chiral ruthenium catalysts have been used for the asymmetric reduction of ketones. For example, chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene)ruthenium(II) can be used for the asymmetric transfer hydrogenation of 7-bromo-2,3-dihydrobenzofuran-3-one to produce optically active 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855), a key intermediate that can be converted to the amine. chemicalbook.com

Rhodium Catalysis: Rhodium catalysts are effective in C-H activation and annulation reactions. Chiral rhodium complexes can be used in the [3+2] annulation of N-phenoxyacetamides with dienes to construct chiral dihydrobenzofurans. organic-chemistry.orgnih.gov

Palladium Catalysis: Palladium-catalyzed reactions are widely used for forming C-C and C-O bonds. Highly enantioselective Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, catalyzed by a palladium complex with a chiral ligand like TY-Phos, provide an efficient route to chiral 2,3-dihydrobenzofurans. organic-chemistry.org

| Metal Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Ruthenium(II) with Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | 7-Bromo-2,3-dihydrobenzofuran-3-one | Produces enantiopure 3-hydroxy intermediate | chemicalbook.com |

| Rhodium(III) with Chiral Cp* Ligand | C-H Activation/[3+2] Annulation | N-phenoxyacetamides and Dienes | Enantioselective core formation | organic-chemistry.orgnih.gov |

| Palladium with TY-Phos Ligand | Heck/Tsuji-Trost Reaction | o-Bromophenols and Dienes | Excellent regio- and enantiocontrol | organic-chemistry.org |

Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. These methods avoid the use of potentially toxic and expensive heavy metals.

Chiral Thiourea Catalysis: Bifunctional thiourea catalysts have been successfully applied to the enantioselective cascade synthesis of trans-2,3-dihydrobenzofurans. researchgate.net These reactions often proceed through a Michael addition followed by an oxa-substitution, using ortho-hydroxy chalcone derivatives as substrates. researchgate.net

Squaramide-Based Catalysis: Chiral squaramide catalysts are effective in promoting tandem Michael addition-cyclization reactions to produce chiral chromene derivatives, showcasing their potential for similar transformations to access dihydrobenzofurans. researchgate.net

Cinchona Alkaloid-Mediated Reactions: Cinchona alkaloids can be used as chiral leaving groups or catalysts in asymmetric reactions. They have proven effective in ammonium ylide-mediated [4+1] annulations with o-quinone methides to produce chiral 2,3-dihydrobenzofuran derivatives with high enantio- and diastereoselectivity. nih.gov

These organocatalytic approaches offer mild reaction conditions and high stereocontrol, making them attractive for the synthesis of complex chiral molecules like the enantiopure derivatives of this compound.

Diastereoselective Transformations and Control

The control of diastereoselectivity is paramount in the synthesis of substituted 2,3-dihydrobenzofurans, as the relative orientation of substituents at the C2 and C3 positions significantly influences the molecule's properties. Various strategies have been developed to achieve high levels of diastereocontrol.

One effective method involves the asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives starting from chalcones. This multi-step process utilizes a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols. The subsequent key step is a one-pot, microwave-assisted, acid-catalyzed opening of the epoxide ring with an amine, followed by an intramolecular nucleophilic aromatic substitution. This sequence allows for the generation of stereochemically diverse 3-amino-2,3-dihydrobenzofurans nih.gov.

Another approach achieves high diastereoselectivity through a palladium-catalyzed acyloxyarylation, which involves the dearomatization of benzofurans. This reaction, using arylboronic acids and carboxylic acids, proceeds under mild conditions to yield 2-aryl-3-acyloxy-2,3-dihydrobenzofurans with excellent control over the diastereomeric outcome. While this method produces a 3-acyloxy derivative, it establishes a stereocenter at C3 that can be a precursor for the desired 3-amino group through subsequent chemical transformations.

Furthermore, cycloaddition reactions have proven effective. For instance, a [4+1] annulation of ortho-quinone methides with 1,2-dicarbonyls can produce dihydrobenzofurans, where subtle steric interactions during the annulation affect the diastereoselectivity cnr.it. Similarly, a dearomative (3 + 2) cycloaddition reaction of 2-nitrobenzofurans with para-quinamines has been shown to construct polycyclic systems containing the 2,3-dihydrobenzofuran core with perfect diastereoselectivity (>20:1 dr).

These methods highlight the importance of intermediate selection and reaction engineering to guide the stereochemical outcome of the final product.

Synthesis via Axially Chiral Enolate Intermediates

A novel and powerful strategy for asymmetric synthesis involves the use of transient, short-lived axially chiral enolate intermediates. This approach, which operates under the principle of "memory of chirality," does not require external chiral sources like catalysts or auxiliaries but instead relies on the intrinsic chirality of an intermediate species jst.go.jp.

In the context of dihydrobenzofuran synthesis, enantioselective intramolecular conjugate additions can be achieved via C–O axially chiral enolates. These reactions proceed with an inversion of configuration and can produce dihydrobenzofurans with adjacent tetrasubstituted and trisubstituted carbon centers in high enantiomeric excess (ee), reaching up to 96% jst.go.jp. The success of this method hinges on designing reactions that are faster than the racemization of the chiral enolate intermediate, which can have a half-life of roughly one second at -78°C jst.go.jp.

The starting materials for these reactions are often derived from readily available chiral precursors like L-ethyl lactate. The substituent on the precursor plays a critical role in the level of asymmetric induction; for example, a precursor with an isopropyl group can yield a product with 99% ee, whereas a precursor with a simple hydrogen atom may result in a racemic product jst.go.jp. This methodology provides a unique and efficient pathway to chiral dihydrobenzofuran derivatives, forming a C-C bond at the original stereogenic center jst.go.jp.

| Precursor Substituent (R) | Enantiomeric Excess (ee) | Reference |

| Hydrogen | Racemic | jst.go.jp |

| Isopropyl | 99% | jst.go.jp |

Green Chemistry Principles in the Synthesis of Dihydrobenzofuran-3-amine Derivatives

The integration of green chemistry principles into synthetic protocols is essential for developing sustainable and environmentally benign chemical processes. Key aspects include the use of safer solvents, energy efficiency, and waste reduction.

Ultrasound irradiation has emerged as a significant tool in green organic synthesis, often leading to dramatically reduced reaction times, milder reaction conditions, and improved yields compared to conventional heating methods nih.govwiley.com. The physical phenomenon underlying sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high-pressure and high-temperature spots that accelerate chemical transformations nih.gov.

This technology has been successfully applied to the synthesis of various benzofuran (B130515) and dihydrobenzofuran derivatives. For example, the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcones has been achieved in good to excellent yields under ultrasonic irradiation at room temperature scielo.org.zasemanticscholar.org. This method is characterized by its operational simplicity and non-chromatographic work-up, representing an energy-efficient and waste-reducing approach scielo.org.za. Similarly, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones and 2-substituted benzofurans has been effectively promoted by ultrasound, offering faster reactions and higher yields univ.kiev.uaresearchgate.net.

The benefits of ultrasound-assisted synthesis are summarized in the table below, demonstrating its alignment with green chemistry principles.

| Feature | Conventional Method | Ultrasound-Assisted Method | Reference |

| Reaction Time | Hours to days | Minutes to a few hours | nih.gov |

| Energy Input | High (prolonged heating) | Low (efficient energy transfer) | nih.govwiley.com |

| Yield | Moderate to Good | Good to Excellent | scielo.org.zauniv.kiev.ua |

| Conditions | Often requires high temperatures | Room temperature or mild heating | scielo.org.za |

While a direct ultrasound-assisted synthesis of this compound has not been specifically reported, the successful application of this green technique to structurally related compounds strongly suggests its potential as a viable and sustainable strategy for the synthesis of this target molecule and its derivatives.

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is crucial for structure-activity relationship (SAR) studies. Methodologies that allow for the introduction of diverse substituents and the conversion of functional groups on the dihydrobenzofuran skeleton are highly valuable.

The bromine atom at the C7 position of the target compound serves as a versatile chemical handle for introducing a wide range of substituents via cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for forming carbon-carbon bonds between the aryl bromide and various aryl or heteroaryl boronic acids tcichemicals.comresearchgate.net. This palladium-catalyzed reaction is known for its mild conditions and high tolerance for various functional groups, making it ideal for late-stage diversification of the this compound scaffold tcichemicals.com. For instance, this reaction could be used to introduce phenyl, pyridyl, or other aromatic systems at the C7 position, thereby modulating the electronic and steric properties of the molecule.

Furthermore, synthetic strategies can be designed to introduce substituents at other positions. For example, an enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been developed, which includes derivatives with a bromine at the C7 position. This method, involving a palladium-catalyzed Heck-Matsuda reaction followed by carbonylation or Stille coupling, allows for the introduction of alkyl and ketone side chains at the C3 position adjacent to a quaternary stereocenter.

Functional group interconversions provide another layer of structural diversity. A primary and highly relevant conversion is the transformation of a ketone into an amine. The target compound, this compound, can be synthesized from its corresponding ketone precursor, 7-bromo-2,3-dihydrobenzofuran-3-one. This transformation can be achieved through reductive amination or via a two-step process involving the formation of an oxime followed by reduction with reagents like borane-tetrahydrofuran complex.

Once the 3-amino group is installed, it can undergo a variety of subsequent reactions. Standard transformations such as N-alkylation or N-acylation can be performed to introduce diverse substituents on the nitrogen atom, creating a library of amides, sulfonamides, and secondary or tertiary amines. These conversions are fundamental for exploring how modifications to the amino group impact biological activity.

Other functional groups on the dihydrobenzofuran skeleton can also be manipulated. For example, a phosphine oxide moiety on a benzofuran ring has been successfully converted into a phosphine sulfide using Lawesson's reagent, demonstrating the feasibility of modifying heteroatom-containing substituents.

Chemical Reactivity and Transformation Pathways of 7 Bromo 2,3 Dihydrobenzofuran 3 Amine

Electrophilic and Nucleophilic Substitution Reactions

The benzofuran (B130515) moiety is generally reactive toward electrophiles. researchgate.net In 7-Bromo-2,3-dihydrobenzofuran-3-amine, the aromatic ring is activated by the ether oxygen of the dihydrofuran ring and the amine functionality (once delocalized), which are ortho-, para-directing groups. Conversely, the bromo substituent is a deactivating but also ortho-, para-directing group. The positions available for electrophilic aromatic substitution are C4, C5, and C6. The directing effects of the activating groups are expected to dominate, guiding incoming electrophiles primarily to the C4 and C6 positions, ortho and para to the ether linkage.

Nucleophilic aromatic substitution reactions are less common for this type of structure unless further activated by strongly electron-withdrawing groups. However, the bromo substituent could potentially be replaced via a nucleophilic aromatic substitution pathway under harsh conditions or through a benzyne (B1209423) intermediate. youtube.com More commonly, substitution at the bromine-bearing carbon is achieved via metal-catalyzed cross-coupling reactions.

Reductive and Oxidative Transformations of the Benzofuran Ring and Substituents

The 2,3-dihydrobenzofuran (B1216630) ring system can undergo various reductive and oxidative transformations. The C2-C3 single bond in the dihydrofuran ring is generally stable to reduction, but under certain catalytic hydrogenation conditions, the furan (B31954) ring can be opened or further reduced. researchgate.net For instance, palladium-catalyzed hydrogenation can reduce substituted benzofurans to their 2,3-dihydro counterparts. researchgate.net

A key reductive transformation relevant to a precursor of the title compound involves the carbonyl group. The related compound, 7-bromo-2,3-dihydrobenzofuran-3-one, can be stereoselectively reduced to 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855) using reagents like chloro([(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene) ruthenium (II) with a formic acid/triethylamine mixture. chemicalbook.com This alcohol can then be converted to the amine.

Oxidation of the 2,3-dihydrobenzofuran ring can lead to aromatization, forming the corresponding benzofuran, particularly if the 3-position is substituted with a group that can be eliminated. nih.gov Photooxygenation of substituted benzofurans can lead to cleavage of the C2=C3 double bond, a reaction that highlights the reactivity of the furan ring, though this is less directly applicable to the dihydro- form. researchgate.net

Cross-Coupling Reactions Involving the Bromo-Substituent (e.g., Suzuki-Miyaura Coupling)

The bromo-substituent at the C7 position is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions significantly enhance the molecular complexity and are widely used in the synthesis of pharmaceuticals and fine chemicals. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a prominent example, utilizing a palladium catalyst to couple the aryl bromide with an organoboron compound (like a boronic acid or ester). nih.govlibretexts.org This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govtcichemicals.com This allows for the introduction of diverse alkyl, alkenyl, aryl, and heteroaryl groups at the C7 position of the dihydrobenzofuran core. nih.govnih.gov

The general mechanism for Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-bromide bond. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination : The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Other important palladium-catalyzed cross-coupling reactions applicable to the 7-bromo position include the Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of C-C double bonds, C-C triple bonds, and C-N bonds, respectively. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Bromides

| Boronic Acid/Ester Type | Group Introduced | Potential Product Substructure |

|---|---|---|

| Arylboronic acid | Aryl (e.g., phenyl, pyridyl) | 7-Aryl-2,3-dihydrobenzofuran-3-amine |

| Alkenylboronic acid | Alkenyl (e.g., vinyl) | 7-Alkenyl-2,3-dihydrobenzofuran-3-amine |

| Alkylboronic ester | Alkyl (e.g., methyl, butyl) | 7-Alkyl-2,3-dihydrobenzofuran-3-amine |

| Heteroaromatic boronic acid | Heteroaryl (e.g., thienyl, furanyl) | 7-Heteroaryl-2,3-dihydrobenzofuran-3-amine |

Reactions of the Amine Functionality (e.g., Diazonium Salt Formation, Amide Formation)

The primary amine at the C3 position is a versatile functional group for further synthetic modifications.

Amide Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This reaction is often used to protect the amine group during other transformations or to introduce specific functionalities. youtube.com

Diazonium Salt Formation: As a primary aromatic-like amine, it can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). lkouniv.ac.inlumenlearning.commasterorganicchemistry.com This reaction converts the amine into a diazonium salt (Ar-N₂⁺).

Aryl diazonium salts are highly useful synthetic intermediates because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in reactions such as:

Sandmeyer Reactions : Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. lumenlearning.commasterorganicchemistry.com

Schiemann Reaction : Using fluoroboric acid (HBF₄) followed by heating to introduce a fluoro group. lumenlearning.com

Hydrolysis : Heating in the presence of water to introduce a hydroxyl group.

Reduction : Using reagents like hypophosphorous acid (H₃PO₂) to replace the diazonium group with hydrogen. lumenlearning.com

The formation of the diazonium salt involves the electrophilic nitrosonium ion (NO⁺) attacking the nucleophilic amine nitrogen. lkouniv.ac.inmasterorganicchemistry.comyoutube.com

Stereochemical Control and Regioselectivity in Reaction Pathways

The C3 carbon of this compound is a stereocenter, meaning the compound can exist as enantiomers. This chirality can influence the stereochemical outcome of subsequent reactions.

Stereochemical Control: When synthesizing this molecule or using it as a reactant, controlling the stereochemistry at C3 is often crucial. For example, the asymmetric reduction of the precursor ketone, 7-bromo-2,3-dihydrobenzofuran-3-one, can yield an optically active alcohol, which can then be converted to the amine while retaining stereochemical integrity. chemicalbook.com In reactions involving the formation of new stereocenters, the existing center at C3 can exert diastereoselective control.

Regioselectivity: Regioselectivity is a key consideration in reactions involving the benzofuran ring system.

In electrophilic aromatic substitution , the positions ortho and para to the activating ether oxygen (C4 and C6) are the most likely sites of reaction.

In cross-coupling reactions , the reaction occurs selectively at the C-Br bond at the C7 position, leaving other parts of the molecule intact.

In reactions involving the dihydrofuran ring, such as ring-opening or cycloadditions, the specific reagents and conditions determine which bonds are broken or formed. nih.govresearchgate.netacs.org For instance, dearomative cycloaddition reactions of related 2-nitrobenzofurans can be highly regioselective, leading to complex polycyclic structures. nih.gov

The selective transformation of one functional group in the presence of others (chemoselectivity) is paramount. For example, performing a Suzuki-Miyaura coupling at the C7-Br bond without affecting the C3-amine requires careful selection of palladium catalysts and reaction conditions that are compatible with the free amine. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Bromo 2,3 Dihydrobenzofuran 3 Amine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For 7-Bromo-2,3-dihydrobenzofuran-3-amine (C₈H₈BrNO), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm).

The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, with an intensity ratio of approximately 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected HRMS Data

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 213.99166 | Within 5 ppm of calculated | C₈H₉⁷⁹BrN O⁺ |

Note: This table shows the expected values for the protonated molecular ions.

Infrared (IR) and Other Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. wpmucdn.com These bands correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydrofuran ring would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether C-O stretch is expected to produce a strong band between 1200 and 1275 cm⁻¹.

C-N Stretching: The C-N stretching vibration for an aliphatic amine would be found in the 1020-1250 cm⁻¹ range.

C-Br Stretching: A C-Br stretching band would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Summary of Key Expected IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| N-H Bend (scissoring) | 1590-1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| Aryl-Alkyl Ether C-O Stretch | 1200-1275 | Strong |

| Aliphatic C-N Stretch | 1020-1250 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide a wealth of structural information.

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the constituent elements in a compound. This classic analytical technique is used to verify the empirical formula of a synthesized compound, which can then be compared with the molecular formula determined by mass spectrometry.

For this compound, with the molecular formula C₈H₈BrNO, the theoretical elemental composition can be calculated. Experimental values obtained from the combustion analysis of a pure sample must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's elemental composition and purity. rsc.org

Theoretical Elemental Composition of C₈H₈BrNO

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 44.88 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.77 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 37.32 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.54 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.47 |

| Total | | | 214.062 | 100.00 |

Computational Chemistry and Theoretical Investigations of 7 Bromo 2,3 Dihydrobenzofuran 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, offering a balance between accuracy and computational cost. nih.gov These calculations can elucidate the distribution of electrons within the molecule, which governs its reactivity and stability.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

While a specific DFT study for 7-Bromo-2,3-dihydrobenzofuran-3-amine is not detailed in the available literature, the principles can be illustrated by a study on a similar brominated heterocyclic compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. nih.gov In that analysis, DFT calculations with the B3LYP functional basis set were used to determine the FMO energies. nih.gov

Table 1: Example Frontier Molecular Orbital Energies from a DFT Study on a Related Brominated Heterocycle This data is for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and is presented for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.4559 |

| ELUMO | -1.6351 |

| Energy Gap (ΔE) | 4.8208 |

Source: Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. nih.gov

Such a calculation for this compound would similarly reveal its kinetic stability and electronic properties, guiding the understanding of its chemical behavior.

Prediction and Optimization of Reaction Outcomes and Pathways

Computational chemistry is a powerful tool for predicting the course of chemical reactions. By modeling reactants, transition states, and products, researchers can map out potential energy surfaces and determine the most favorable reaction pathways. This theoretical approach can predict reaction outcomes, identify potential byproducts, and help optimize conditions such as temperature and catalysts to improve yields.

For benzofuran (B130515) derivatives, synthetic routes often involve reactions such as electrophilic substitution, lithiation, and metal-catalyzed coupling. researchgate.net Theoretical investigations can model the transition states and activation energies for these steps. For instance, in the synthesis of a substituted benzofuran, computational analysis could predict whether a bromine atom would direct an incoming electrophile to a specific position on the aromatic ring. This predictive power allows chemists to design more efficient and targeted synthetic strategies, reducing the need for extensive empirical trial-and-error experimentation.

Conformational Analysis and Investigation of Stereoisomerism

This compound contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine and (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine.

Conformational analysis, a branch of computational chemistry, is used to identify the most stable three-dimensional arrangements (conformations) of a molecule. By calculating the potential energy associated with different rotations around single bonds, researchers can identify low-energy, stable conformers. This is crucial because a molecule's biological activity is often dependent on its specific 3D shape, which determines how it fits into the binding site of a target protein.

Furthermore, computational studies can elucidate the distinct properties of different stereoisomers. In a related study on dibromo-substituted dihydrodibenzofurans, researchers were able to computationally model and structurally analyze the binding of different E-/Z-isomers to a protein target, revealing that the protein could bind both isomers with varying preferences. acs.org A similar approach for the (R) and (S) enantiomers of this compound would be critical in rationalizing why one enantiomer might show higher biological activity than the other.

Molecular Modeling and Docking Studies for Elucidating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). orientjchem.org This method is instrumental in structure-based drug design for predicting the binding affinity and mechanism of action of a potential drug molecule. orientjchem.orgnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. Docking software then samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. orientjchem.org The resulting scores, often expressed as binding energy (e.g., in kcal/mol), indicate the stability of the ligand-receptor complex. nih.gov

Table 2: Example of Docking Results for Benzofuran Derivatives Against a Protein Target This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ligand A | Kinase B | -7.5 | TYR 80, LYS 25, ASP 140 |

| Ligand B | Protease C | -8.2 | HIS 41, CYS 145, GLU 166 |

The output of a molecular docking simulation provides a detailed, atom-level view of how a ligand interacts with the amino acid residues of a protein's binding site. This analysis is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Key interactions that are typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in the target compound) and acceptors (like carbonyl oxygen atoms on the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Halogen Bonds: The bromine atom on this compound can act as a halogen bond donor, forming a favorable interaction with a nucleophilic site on the protein, such as a backbone carbonyl. acs.org Studies on other brominated compounds have shown that these interactions can significantly improve binding affinity. acs.org

π-π Stacking: Involves the aromatic benzofuran ring interacting with aromatic residues in the protein like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

For example, a docking study of a brominated benzofuran derivative targeting the enzyme MAO-B showed that the molecule oriented itself within a hydrophobic cavity of the enzyme, stabilized by interactions with key residues. rsc.org A similar analysis for this compound would identify its specific interactions, providing a rational basis for its biological activity and guiding future modifications to enhance its binding properties.

Exploration of Biological and Chemical Scaffold Utility for 7 Bromo 2,3 Dihydrobenzofuran 3 Amine

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Research

The 2,3-dihydrobenzofuran (B1216630) motif is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its recurring presence in a multitude of biologically active natural products and synthetic compounds that exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The rigid, bicyclic structure of the dihydrobenzofuran core provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets such as enzymes and receptors.

The inclusion of a bromine atom at the 7-position and an amine group at the 3-position on this scaffold, as seen in 7-Bromo-2,3-dihydrobenzofuran-3-amine, further enhances its potential in drug discovery. The bromine atom can increase the lipophilicity of the molecule, potentially improving membrane permeability, and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. The primary amine at the 3-position serves as a crucial synthetic handle for the introduction of diverse substituents, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and other drug-like properties.

Investigating the Influence of Structural Modifications on Molecular Interactions (Structure-Activity Relationships)

The biological activity of derivatives of the 2,3-dihydrobenzofuran scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into how modifications to this core can influence molecular interactions and biological outcomes.

The presence of a halogen, such as the bromine atom at the 7-position of this compound, has been shown to be a critical determinant of biological activity in various benzofuran (B130515) derivatives. Halogenation can significantly enhance the binding affinity of a molecule for its target, likely through the formation of halogen bonds with nucleophilic sites on the biological macromolecule. For instance, studies on halogenated benzofuran derivatives have demonstrated a significant increase in anticancer activities. The position of the halogen is also crucial, as it dictates the geometry of these interactions.

The amino group at the 3-position is a key site for derivatization. By converting this amine into various amides, ureas, or other functional groups, researchers can systematically probe the steric and electronic requirements of a target's binding pocket. For example, in the development of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), modifications at various positions of the 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffold have been explored. While substitutions at the 5-position (including bromo) were found to be inactive, alterations at other positions led to significant improvements in inhibitory activity. This highlights the nuanced and position-dependent nature of SAR for this scaffold.

Mechanism of Molecular Interaction with Biological Systems (Non-Clinical Focus)

The molecular interactions of this compound and its derivatives with biological systems are governed by a combination of factors inherent to its structure. The dihydrobenzofuran core itself provides a rigid framework that can fit into specific binding sites, while the bromo and amino substituents offer opportunities for specific, directed interactions.

Enzyme Binding and Modulation Studies

While specific enzyme binding studies for this compound are not extensively documented in publicly available literature, the interactions of related structures with enzymes provide a basis for understanding its potential. For instance, in studies of dibenzofuran-based inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer, bromo-substituents have been shown to form significant π-halogen bonds with phenylalanine residues in the enzyme's active site. This type of interaction, where the electrophilic region of the halogen interacts with a nucleophilic π-system, can contribute significantly to binding affinity. It is plausible that the 7-bromo substituent of the title compound could engage in similar halogen bonding with appropriate residues in an enzyme's binding pocket.

The 3-amino group is a key hydrogen bond donor and can also be protonated to form ionic interactions with acidic residues like aspartate or glutamate (B1630785). In the context of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran scaffold, amino groups have been strategically introduced to create electrostatic interactions with key glutamate residues in the enzyme's catalytic domain, leading to enhanced inhibitory potency.

Application as Synthetic Precursors for Complex Chemical Entities

The chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of creating libraries of compounds for high-throughput screening.

Building Blocks for Libraries and Scaffold Diversification

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create a wide range of structurally diverse molecules from a common starting material. The 2,3-dihydrobenzofuran scaffold is well-suited for DOS due to its synthetic tractability. This compound, with its two distinct points of reactivity, is an excellent starting point for such endeavors.

The primary amine at the 3-position can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of side chains. This allows for the exploration of how different substituents at this position affect biological activity. The bromine atom at the 7-position is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of a diverse array of aryl, heteroaryl, and other carbon-based substituents, as well as nitrogen and oxygen nucleophiles, at this position.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds is evolving beyond traditional methods, with a growing emphasis on green and sustainable chemistry. Future research concerning 7-Bromo-2,3-dihydrobenzofuran-3-amine will likely pivot towards methodologies that minimize environmental impact, reduce costs, and improve efficiency. Current synthetic routes often rely on multi-step processes that may involve harsh reagents or expensive metal catalysts.

Emerging sustainable approaches for the broader class of dihydrobenzofurans that could be adapted for this specific compound include:

Photocatalysis: Visible light-mediated synthesis presents a mild and sustainable alternative, utilizing light as a renewable energy source to drive chemical reactions. mdpi.comnih.gov Photo-induced methods are being developed for the synthesis of various dihydrobenzofuran derivatives, offering a metal-free strategy that can proceed under ambient conditions. nih.gov

Catalyst-Free Synthesis: As environmental concerns grow, catalyst-free reactions are gaining prominence. nih.gov These methods avoid the use of potentially toxic and expensive catalysts, aligning with the principles of green chemistry. nih.gov Research into base-mediated [3+2] cyclization reactions represents a promising catalyst-free avenue for constructing the dihydrobenzofuran core. nih.gov

Bronsted Acid Catalysis: The use of Bronsted acids like polyphosphoric acid (PPA) to mediate the cyclization of ortho-allyl phenols is another area ripe for exploration. nih.gov These catalysts are often less expensive and more environmentally benign than their heavy metal counterparts.

The adaptation of these modern techniques to the synthesis of this compound could lead to more efficient and ecologically responsible production, making the compound more accessible for further research.

Advanced Spectroscopic Characterization of Complex Derivatives and Intermediates

While standard spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR are routinely used to confirm the structures of benzofuran (B130515) derivatives nih.govresearchgate.net, future research will necessitate the use of more advanced methods. As novel synthetic pathways are explored, complex intermediates and intricate derivatives will be generated, requiring sophisticated characterization to fully understand reaction mechanisms and final product structures.

Future avenues for spectroscopic investigation include:

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be crucial for unambiguously assigning the structure of complex derivatives where simple 1D NMR is insufficient.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. Furthermore, techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing fragmentation patterns, which is particularly useful for elucidating the structure of reaction intermediates.

Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline compounds. Obtaining crystal structures of this compound derivatives would provide definitive proof of their stereochemistry and conformation, offering insights into their potential molecular interactions.

These advanced analytical tools will be indispensable for validating the outcomes of new synthetic methods and for building a comprehensive understanding of the structural chemistry of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

For this compound and its derivatives, AI and ML could be applied to:

Reaction Prediction and Optimization: ML algorithms can be trained to predict the most likely products of a given set of reactants and conditions. cam.ac.uk This can save significant time and resources by identifying promising reaction pathways and avoiding trial-and-error experimentation. cam.ac.uk

De Novo Molecular Design: AI can be used to design novel derivatives with specific desired properties. By learning the relationship between chemical structure and function, these models can propose new molecules based on the this compound scaffold that are optimized for specific (non-clinical) applications.

Property Prediction: Computational models can predict various physicochemical properties, such as solubility, stability, and electronic properties, which are critical for developing applications. This predictive capability accelerates the design-make-test cycle in chemical discovery. cam.ac.uk

The integration of these in silico tools represents a paradigm shift, moving chemistry toward a more predictive and data-driven science.

Elucidation of Novel Molecular Interaction Pathways and Targets (Non-Clinical)

The benzofuran scaffold is a core component of many bioactive molecules. mdpi.com The specific functional groups on this compound—the bromine atom and the amine group—provide unique opportunities for exploring novel molecular interactions.

Key areas for future non-clinical investigation include:

Halogen Bonding: The bromine atom on the benzene (B151609) ring is an electrophilic region capable of forming a "halogen bond," a non-covalent interaction with nucleophilic sites on other molecules. nih.gov This interaction is known to significantly improve binding affinity and is a critical factor in the biological activity of many halogenated compounds. nih.gov Research can focus on how this halogen bond can direct the molecule to specific non-biological targets or influence its self-assembly properties.

Hydrogen Bonding: The amine group at the 3-position is a classic hydrogen bond donor and acceptor. This functionality can be exploited to form specific interactions with complementary molecular partners, influencing the compound's physical properties and its ability to bind to various materials or surfaces.

Coordination Chemistry: The amine group can also act as a ligand, coordinating to metal centers. This opens up avenues for creating novel organometallic complexes with unique catalytic or material properties.

Understanding these fundamental interaction pathways is crucial for designing derivatives with tailored functions for applications in materials science and catalysis.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of the this compound scaffold is a rich field for future exploration. The existing functional groups can serve as handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Promising areas for investigation include:

Cross-Coupling Reactions: The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would allow for the introduction of a wide variety of substituents at the 7-position, dramatically increasing the structural diversity of accessible derivatives.

Amine Derivatization: The primary amine at the 3-position is a versatile functional group that can undergo numerous reactions, including acylation, alkylation, reductive amination, and formation of imines or sulfonamides. These transformations can be used to modulate the electronic and steric properties of the molecule.

Ring-Fusion and Cycloaddition Reactions: The benzofuran core itself can participate in various reactions. For instance, dearomative cycloaddition reactions have been used to construct polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov Exploring such reactions with the functionalized this compound could lead to the discovery of novel and complex heterocyclic systems. nih.gov

The systematic exploration of these reactivity patterns will unlock access to a vast chemical space, paving the way for the discovery of new compounds with unique properties.

Q & A

Q. Table 1: Enantiomeric Derivatives and Their Purification Methods

| Derivative | Purity | Method Used | Reference |

|---|---|---|---|

| (R)-4-Chloro derivative | 97% | Chiral HPLC + HCl salt | |

| (S)-4-Fluoro derivative | 98% | Asymmetric hydrogenation |

Advanced Research: How do substituent electronic effects modulate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Electronic effects of substituents (e.g., methoxy, bromo, or fluoro groups) influence the amine’s nucleophilicity and the compound’s stability in reactions like Suzuki-Miyaura coupling. For instance:

- Electron-withdrawing groups (e.g., Br at position 7) deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) to facilitate coupling .

- Steric hindrance from bulky substituents (e.g., methyl groups) may necessitate microwave-assisted heating to accelerate reaction kinetics .

- Computational modeling (DFT calculations) can predict reactive sites, as shown for brominated benzofuran analogs in .

Data Contradiction: How to resolve discrepancies in reported stability of this compound under acidic conditions?

Methodological Answer:

Conflicting stability data may arise from differences in substituent positions or experimental conditions. To address this:

- Comparative stability assays : Test the compound in HCl (1–6 M) at 25–80°C, monitoring degradation via LC-MS. Derivatives like 5-methoxy-2,3-dihydrobenzofuran-3-amine show reduced stability in strong acids due to ether cleavage .

- Protecting group strategies : Use Boc or Fmoc groups to shield the amine during acidic steps, as seen in for indazole intermediates .

Experimental Design: What spectroscopic techniques are critical for structural confirmation of this compound derivatives?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Resolves coupling between the amine proton and adjacent carbons, critical for distinguishing regioisomers.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula, especially for halogenated analogs (e.g., 7-bromo vs. 5-bromo isomers) .

- IR spectroscopy : Identifies NH stretching frequencies (~3300 cm⁻¹) and hydrogen-bonding patterns .

Q. Table 2: Key Spectral Data for Derivatives

| Derivative | NMR (δ, ppm) | HRMS (m/z) | Reference |

|---|---|---|---|

| 5-Methoxy analog | 6.75 (d, J=8.5 Hz) | 196.0843 [M+H]⁺ | |

| 4-Fluoro analog | 4.21 (m, NH₂) | 189.0321 [M+H]⁺ |

Mechanistic Study: What catalytic systems are effective for C–N bond formation in this compound synthesis?

Methodological Answer:

- Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos catalysts enable coupling of bromobenzofuran precursors with ammonia equivalents (e.g., benzophenone imine) .

- Photoredox catalysis : Visible-light-driven methods using Ru(bpy)₃²⁺ can activate aryl halides at room temperature, reducing side reactions .

- Enzyme-mediated amination : Lipases or transaminases have been explored for enantioselective synthesis of benzofuran amines .

Biological Evaluation: How to design in vitro assays for antifungal activity of this compound analogs?

Methodological Answer:

- Microdilution assays : Test minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus using CLSI guidelines.

- Synergy studies : Combine with azoles (e.g., fluconazole) to assess potentiation, as seen in for tribromo-benzofuranol derivatives .

- Resazurin-based viability assays : Quantify fungal metabolic inhibition via fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.